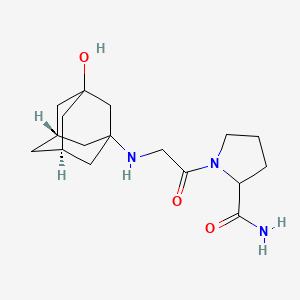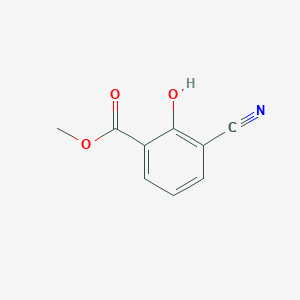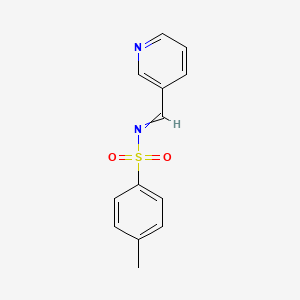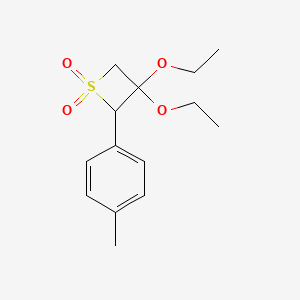![molecular formula C10H19N4OPS B14011743 1,2-Dimethyl-1-[[methyl(methylamino)amino]-phenoxyphosphinothioyl]hydrazine CAS No. 70509-02-3](/img/structure/B14011743.png)
1,2-Dimethyl-1-[[methyl(methylamino)amino]-phenoxyphosphinothioyl]hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-dimethyl-1-[(methyl-methylamino-amino)-phenoxy-phosphinothioyl]hydrazine is a complex organic compound with a molecular formula of C10H19N4OPS This compound is characterized by its unique structure, which includes a phenoxy group, a phosphinothioyl group, and a hydrazine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-dimethyl-1-[(methyl-methylamino-amino)-phenoxy-phosphinothioyl]hydrazine typically involves multiple steps, starting from readily available precursors. The process may include the following steps:
Formation of the phenoxy group: This can be achieved through the reaction of phenol with appropriate reagents to introduce the desired substituents.
Introduction of the phosphinothioyl group: This step involves the reaction of a phosphine compound with sulfur to form the phosphinothioyl group.
Coupling with hydrazine: The final step involves the coupling of the intermediate compounds with hydrazine to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, and pH), and purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-dimethyl-1-[(methyl-methylamino-amino)-phenoxy-phosphinothioyl]hydrazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1,2-dimethyl-1-[(methyl-methylamino-amino)-phenoxy-phosphinothioyl]hydrazine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research may explore its potential as a therapeutic agent or as a tool for studying disease mechanisms.
Industry: It can be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1,2-dimethyl-1-[(methyl-methylamino-amino)-phenoxy-phosphinothioyl]hydrazine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific context and application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-dimethyl-1-[(methylamino)-phenoxy-phosphinothioyl]hydrazine: Lacks one methyl group compared to the target compound.
1,2-dimethyl-1-[(methyl-methylamino)-phenoxy-phosphinothioyl]hydrazine: Lacks one amino group compared to the target compound.
Uniqueness
1,2-dimethyl-1-[(methyl-methylamino-amino)-phenoxy-phosphinothioyl]hydrazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
70509-02-3 |
|---|---|
Molekularformel |
C10H19N4OPS |
Molekulargewicht |
274.33 g/mol |
IUPAC-Name |
1,2-dimethyl-1-[[methyl(methylamino)amino]-phenoxyphosphinothioyl]hydrazine |
InChI |
InChI=1S/C10H19N4OPS/c1-11-13(3)16(17,14(4)12-2)15-10-8-6-5-7-9-10/h5-9,11-12H,1-4H3 |
InChI-Schlüssel |
NBTMVGZQOZKKEQ-UHFFFAOYSA-N |
Kanonische SMILES |
CNN(C)P(=S)(N(C)NC)OC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-[(4-tert-butylphenyl)methylsulfanyl]acetate](/img/structure/B14011665.png)


![3-{[(e)-(4-Methoxyphenyl)methylidene]amino}phenol](/img/structure/B14011684.png)
![1-Cyclopropyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride](/img/structure/B14011692.png)

![2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-1-morpholin-4-ylethanone;ethanesulfonic acid](/img/structure/B14011698.png)

![8-Benzyl-2,4-dichloro-5,6,7,8-tetrahydro-9H-pyrimido[4,5-c]azepin-9-one](/img/structure/B14011709.png)

![4-[(2E)-3-(2-Bromoethyl)triaz-2-en-1-yl]benzonitrile](/img/structure/B14011724.png)

![2-[(1,2-Diphenylhydrazinyl)methyl]quinoline](/img/structure/B14011742.png)

